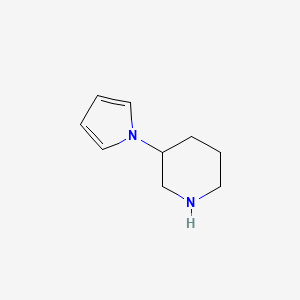
3-(1H-pyrrol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1H-pyrrol-1-yl)piperidine” is a compound with the CAS Number: 169750-97-4 . It has a molecular weight of 150.22 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(1H-pyrrol-1-yl)piperidine”, has been a significant area of study due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-(1H-pyrrol-1-yl)piperidine” is represented by the Inchi Code: 1S/C9H14N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-2,6-7,9-10H,3-5,8H2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound “3-(1H-pyrrol-1-yl)piperidine” is a powder stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Agent
Piperidine derivatives, including “3-(1H-pyrrol-1-yl)piperidine”, have been utilized in various ways as anticancer agents . They have shown potential in inhibiting the growth of cancer cells and could be used in the development of new anticancer drugs.
Antiviral Agent
These compounds have also been used as antiviral agents . They can inhibit the replication of viruses and could be used in the treatment of various viral infections.
Antimalarial Agent
“3-(1H-pyrrol-1-yl)piperidine” and its derivatives have shown potential as antimalarial agents . They can inhibit the growth of malaria parasites and could be used in the prevention and treatment of malaria.
Antimicrobial and Antifungal Agent
These compounds have been used as antimicrobial and antifungal agents . They can inhibit the growth of bacteria and fungi, making them useful in the treatment of various bacterial and fungal infections.
Antihypertensive and Cardiovascular Agent
Due to their efficacy in reducing blood glucose, these compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Chemokine Receptor Antagonist
A novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists was designed and synthesized with structural modifications by Sato et al . This indicates that “3-(1H-pyrrol-1-yl)piperidine” and its derivatives could be used in the development of new drugs for treating diseases related to the CCR3 receptor.
Mecanismo De Acción
The action environment of a compound can be influenced by various factors, including pH, temperature, and the presence of other substances. For example, the presence of an acid in the hydrogenation of pyrroles and a series of other heterocycles can influence the potency of amine type catalytic poisons and enable more complete hydrogenation .
Safety and Hazards
Direcciones Futuras
Piperidines, including “3-(1H-pyrrol-1-yl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
3-pyrrol-1-ylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-2,6-7,9-10H,3-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVJUQLGSKKPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309206 |
Source


|
| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-1-yl)piperidine | |
CAS RN |
169750-97-4 |
Source


|
| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Pyrrol-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

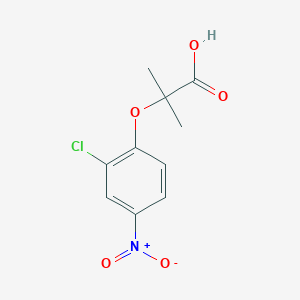
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)
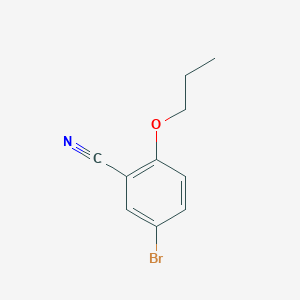
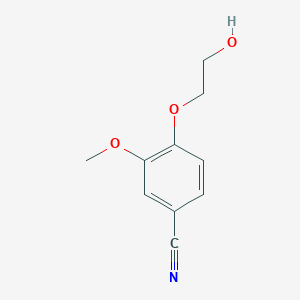

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)
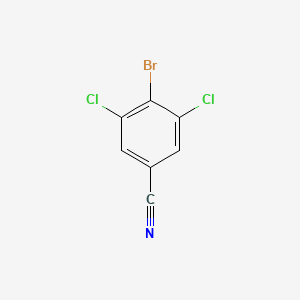

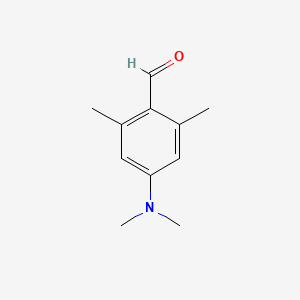
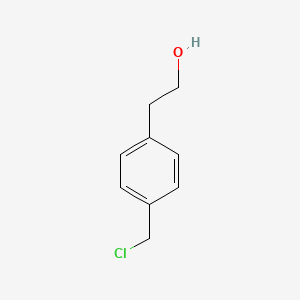
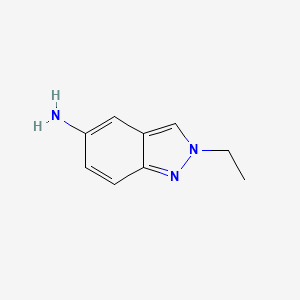

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)
